RET-IN-23

Description

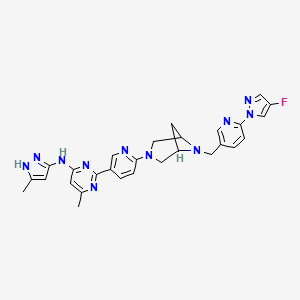

Structure

2D Structure

3D Structure

Properties

CAS No. |

2479961-46-9 |

|---|---|

Molecular Formula |

C28H28FN11 |

Molecular Weight |

537.6 g/mol |

IUPAC Name |

2-[6-[6-[[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]-6-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C28H28FN11/c1-17-7-24(34-25-8-18(2)36-37-25)35-28(33-17)20-4-6-26(31-11-20)38-15-22-9-23(16-38)39(22)13-19-3-5-27(30-10-19)40-14-21(29)12-32-40/h3-8,10-12,14,22-23H,9,13,15-16H2,1-2H3,(H2,33,34,35,36,37) |

InChI Key |

SYAIWXURFWCECS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)N7C=C(C=N7)F |

Origin of Product |

United States |

Elucidation of Lunbotinib S Molecular Mechanism of Action

Targeting Specificity and Potency of Lunbotinib for RET Kinase

Lunbotinib has been developed as a selective inhibitor of RET, aiming to target the kinase activity associated with oncogenic RET alterations while minimizing activity against other kinases. nih.govcancer.gov This selectivity is crucial for reducing off-target toxicities often associated with earlier generations of multi-kinase inhibitors that also targeted RET. wikipedia.orgoaepublish.com

In vitro Kinase Inhibition Assays of Wild-Type RET

In vitro kinase inhibition assays are fundamental in determining the potency of an inhibitor against its target. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half, expressed as the half-maximal inhibitory concentration (IC50). While specific IC50 values for Lunbotinib against wild-type RET were not explicitly detailed in the immediate search results, its classification as a selective RET inhibitor suggests potent activity against the wild-type enzyme as a baseline for its activity against mutated forms. Selective RET inhibitors are designed to have high potency for RET. wikipedia.org

In vitro Kinase Inhibition Assays of Oncogenic RET Fusions and Activating Mutations

Evaluation of Selectivity Against Other Kinases

Assessing the selectivity of Lunbotinib against a broad panel of kinases is critical to understand its potential for off-target effects. Selective RET inhibitors are designed to have low affinity for other related targets, such as VEGFR-family kinases, to limit off-target toxicities. wikipedia.org While a detailed kinase selectivity panel for Lunbotinib was not provided in the search results, studies on other selective RET inhibitors like pralsetinib (B610190) and selpercatinib (B610774) have shown high selectivity against a broad panel of kinases, with significantly lower potency against kinases other than RET. oaepublish.comnih.gov This high degree of selectivity is a defining characteristic of this newer generation of RET inhibitors. wikipedia.orgoaepublish.com Kinase selectivity profiling typically involves testing the compound against hundreds of different kinases at various concentrations to determine IC50 values and identify potential off-targets. reactionbiology.compromega.com.aupromega.co.uknih.gov

Lunbotinib-Mediated Modulation of Downstream Signaling Pathways

Activation of RET, whether wild-type or oncogenically altered, triggers several intracellular signaling cascades that are essential for cell growth, proliferation, survival, and differentiation. mdpi.comnih.govaustinpublishinggroup.comnih.gov By inhibiting RET kinase activity, Lunbotinib modulates these downstream pathways, ultimately suppressing the pro-tumorigenic signals. nih.govcancer.gov

Impact on Key Proliferation and Survival Pathways

Activated RET signals through several key pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK (MAPK), JAK2/STAT3, and PLCγ pathways. nih.govaustinpublishinggroup.comnih.govnih.gov These pathways regulate critical cellular functions such as cell proliferation, survival, and migration. nih.govnih.govnih.gov Inhibition of RET by Lunbotinib is expected to attenuate the activation of these downstream signaling cascades in cancer cells driven by aberrant RET activity. This disruption of signaling leads to inhibition of cell growth and survival in these tumor cells. nih.govcancer.gov Studies on RET inhibitors generally demonstrate a reduction in the phosphorylation status of key proteins within these pathways following treatment.

Analysis of RET-Mediated Transcriptional Regulation

Beyond direct signaling cascades, RET activation can also influence gene expression through the activation of transcription factors. nih.govnih.govplos.org For instance, phosphorylated tyrosine residues on RET can serve as docking sites for adaptor proteins that activate transcription factors like STAT3, which then translocates to the nucleus to regulate the transcription of target genes. nih.gov While specific studies detailing Lunbotinib's impact on RET-mediated transcriptional regulation were not found in the provided search results, the inhibition of upstream RET kinase activity by Lunbotinib would logically lead to a downstream reduction in the activation of transcription factors that are dependent on RET signaling. This, in turn, would modulate the expression of genes involved in proliferation, survival, and other cellular processes driven by aberrant RET activity. nih.govplos.org The transcriptional regulation mediated by RET involves complex interactions with various transcription factors. nih.govnih.govmdpi.com

Preclinical Pharmacological Characterization of Lunbotinib

In vitro Cellular Activity Studies

In vitro studies are fundamental to characterizing the cellular effects of a new therapeutic agent. For Lunbotinib, these studies have been crucial in establishing its activity against key RET kinases. ellipses.lifepharmaceutical-technology.com

Preclinical data indicate that Lunbotinib exhibits potent inhibitory activity against key RET kinases in vitro. ellipses.lifepharmaceutical-technology.com It has shown greater potency than the first-generation selective RET inhibitors, selpercatinib (B610774) and pralsetinib (B610190), for KIF5B-RET, as well as for RET G810R and V804 gatekeeper mutations, which are known mechanisms of acquired resistance. nih.gov However, specific quantitative data from cell proliferation assays (such as IC50 values) and colony formation assays in various RET-dependent cell lines are not publicly available in the reviewed literature.

Interactive Data Table: Inhibition of Cell Proliferation by Lunbotinib in RET-Dependent Cell Lines

| Cell Line | RET Alteration | Lunbotinib IC50 (nM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Specific IC50 values for Lunbotinib in RET-dependent cell lines are not currently available in the public domain.

While the mechanism of action of RET inhibitors can involve the induction of apoptosis and cell cycle arrest, specific preclinical studies detailing these effects for Lunbotinib have not been made publicly available. biospace.comlaotiantimes.com Therefore, there is no specific information to report on Lunbotinib's capacity to induce programmed cell death or halt cell cycle progression in RET-dependent cancer cells.

The impact of Lunbotinib on the migratory and invasive potential of RET-driven cancer cells is an important aspect of its preclinical characterization. However, detailed results from in vitro assays such as transwell migration or invasion assays for Lunbotinib are not available in the public literature.

Autophagy is a cellular process that can be modulated by kinase inhibitors, influencing therapeutic outcomes. There is currently no publicly available research data on whether Lunbotinib modulates autophagy in cancer cells.

In vivo Efficacy in Preclinical Models

The evaluation of a drug candidate's efficacy in living organisms is a critical step in its preclinical development.

Lunbotinib has demonstrated favorable in vivo inhibitory activity in animal models. ellipses.lifepharmaceutical-technology.com Reports indicate that in a patient-derived xenograft (PDX) model with a RET G810R mutation and an intracranial tumor PDX model, Lunbotinib achieved higher tumor shrinkage compared to pralsetinib and selpercatinib. nih.gov Furthermore, preclinical models have suggested that Lunbotinib has good penetration of the blood-brain barrier. ellipses.lifenih.gov Specific quantitative data on tumor growth inhibition percentages from these xenograft studies are not detailed in the available sources.

Interactive Data Table: In vivo Efficacy of Lunbotinib in RET-Driven Xenograft Models

| Xenograft Model | RET Alteration | Tumor Growth Inhibition (%) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Detailed quantitative data on tumor growth inhibition in specific xenograft models for Lunbotinib are not currently available in the public domain.

Efficacy in Genetically Engineered Mouse Models (GEMMs)

The in vivo efficacy of RET inhibitors has been evaluated in genetically engineered mouse models (GEMMs) that closely mimic human cancers driven by RET alterations. One such model utilizes doxycycline-inducible expression of the KIF5B-RET fusion protein specifically in the lungs of transgenic mice (CCSP-rtTA/tetO-KIF5B-RET). elsevierpure.comnih.gov Induction of KIF5B-RET expression in these mice leads to the development of invasive lung adenocarcinoma, confirming the potent oncogenic activity of this fusion gene. elsevierpure.comnih.gov A critical finding from this model is the concept of "oncogene addiction," where the tumors are dependent on the continuous expression of the KIF5B-RET fusion for their survival; suppression of its expression leads to tumor regression. elsevierpure.comnih.gov

In these GEMMs, treatment with RET inhibitors has demonstrated significant anti-tumor activity. For instance, the multi-kinase inhibitor ponatinib, which potently inhibits RET, was shown to effectively induce tumor regression in the KIF5B-RET lung adenocarcinoma model. elsevierpure.comnih.gov These studies in GEMMs are crucial as they allow for the evaluation of therapeutic agents in an immunocompetent setting where the tumor develops in its native microenvironment, providing valuable insights into efficacy that are translatable to the clinical setting. elsevierpure.comnih.govolivelab.org

The use of such sophisticated models allows for the investigation of complex biological questions beyond simple efficacy, including the validation of the therapeutic target and the exploration of mechanisms of tumor maintenance. biomolther.org

Assessment of Anti-Tumor Activity Across Diverse Tumor Types with RET Alterations

The anti-tumor activity of selective RET inhibitors has been demonstrated across a wide array of tumor types harboring RET gene alterations, including both fusions and activating mutations. targetedonc.comonclive.com This broad efficacy supports a "tumor-agnostic" approach to treatment, where the presence of the specific genetic alteration, rather than the anatomical location of the tumor, guides therapy. apspharm.com

Preclinical and early clinical data have shown the potent effects of selective inhibitors like selpercatinib (LOXO-292) and pralsetinib (BLU-667) in various malignancies. targetedonc.comonclive.com

Non-Small Cell Lung Cancer (NSCLC): NSCLC harboring RET fusions (e.g., KIF5B-RET, CCDC6-RET) is a key indication. ilcn.org Preclinical models, including patient-derived xenografts (PDXs), have shown significant tumor regression in response to next-generation RET inhibitors. asco.orgacs.org These agents have also shown activity against intracranial metastases in preclinical models, a critical feature for NSCLC patients who often develop brain metastases. mdpi.comnih.gov

Thyroid Cancer: RET alterations are common drivers in both medullary thyroid carcinoma (MTC), which is characterized by RET point mutations, and papillary thyroid cancer (PTC), which can harbor RET fusions. targetedonc.com Selective RET inhibitors have shown potent activity in preclinical models of both MTC and PTC. asco.org

Other Solid Tumors: The activity of RET inhibitors extends beyond lung and thyroid cancers. Preclinical evidence and clinical case studies have documented responses in patients with RET fusion-positive pancreatic cancer and colorectal cancer. onclive.comasco.org

The table below summarizes the objective response rates (ORR) observed in early clinical trials for the selective RET inhibitor selpercatinib (LOXO-292) across different tumor types, illustrating its broad anti-tumor activity.

| Tumor Type | Genetic Alteration | Objective Response Rate (ORR) |

| Non-Small Cell Lung Cancer | RET Fusion | 77% |

| Papillary Thyroid Cancer | RET Fusion | 77% |

| Pancreatic Cancer | RET Fusion | 77% (part of the overall fusion-positive cohort) |

| Medullary Thyroid Cancer | RET Mutation | 45% |

This table is generated based on interim data from the LIBRETTO-001 trial for selpercatinib (LOXO-292) as reported in 2018. The ORR for the fusion-positive cohort is a combined figure. onclive.com

Pharmacodynamic Biomarker Analysis in Preclinical Tumor Tissues and Biological Fluids

Pharmacodynamic (PD) biomarkers are crucial in the preclinical development of targeted therapies like Lunbotinib to demonstrate target engagement and understand the molecular effects of the drug. nih.gov These biomarkers provide a "pharmacological audit trail" that links drug exposure to its biological effects on the intended target and downstream pathways. nih.gov

In the context of RET inhibitors, a key pharmacodynamic effect is the inhibition of RET kinase activity. This is often measured by assessing the phosphorylation status of the RET protein itself or its downstream signaling molecules. asco.org

Preclinical studies with next-generation RET inhibitors have successfully utilized PD biomarkers in both tumor tissues and biological fluids:

Tumor Tissue Analysis: In xenograft models of RET-driven cancers, treatment with a RET inhibitor leads to a marked reduction in the phosphorylation of the RET protein. For example, in a Ba/F3 KIF5B-RET xenograft model, a single dose of the RET inhibitor TPX-0046 resulted in over 80% inhibition of RET phosphorylation. asco.org This demonstrates direct and potent target engagement within the tumor.

Biological Fluid Analysis: Analysis of biomarkers in easily accessible biological fluids like blood is highly valuable for clinical translation. targetedonc.com Preclinical studies have shown that the anti-tumor activity of RET inhibitors is associated with a rapid decline in blood and tumor biomarkers. targetedonc.com For instance, monitoring circulating tumor DNA (ctDNA) in plasma can provide a non-invasive method to assess treatment response and the emergence of resistance mutations. targetedonc.com The plasma concentration of the drug can also be correlated with target inhibition in tumor models, helping to establish a therapeutic window. In the TPX-0046 study, the inhibition of RET phosphorylation in the tumor corresponded to a specific mean free plasma concentration of the drug. asco.org

These preclinical PD analyses are essential for selecting the optimal dose and schedule for clinical trials and for identifying biomarkers that can predict or monitor patient response to therapy. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Approaches for Lunbotinib Optimization

Structure-Activity Relationship (SAR) Studies of Lunbotinib and its Analogs

SAR studies form the cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. For Lunbotinib, the goal was to develop a molecule with high affinity for the RET kinase domain while minimizing activity against other kinases to reduce off-target effects.

Identification of Key Pharmacophoric Features for RET Inhibition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a RET inhibitor like Lunbotinib, these features are identified by comparing the structures of known active molecules and analyzing their interactions within the RET kinase binding site. Key pharmacophoric features for potent RET inhibition typically include:

Hinge-Binding Motif: A specific arrangement of atoms (usually containing hydrogen bond donors and acceptors) that forms critical hydrogen bonds with the hinge region of the kinase (e.g., Ala807 in RET). This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.

Hydrophobic Pockets: The presence of specific hydrophobic groups that can occupy various hydrophobic pockets within the active site to enhance binding affinity.

Solvent Front Interactions: Moieties that can extend towards the solvent-exposed region of the binding site, which can be modified to improve selectivity and physicochemical properties.

Gatekeeper Residue Interaction: The ability to effectively bind to the kinase pocket without being sterically hindered by the "gatekeeper" residue (Val804 in RET). Next-generation inhibitors like Lunbotinib are specifically designed to be effective against RET variants with mutations at this site, which can confer resistance to older inhibitors. happylungsproject.org

The design of Lunbotinib would have involved the iterative synthesis and testing of compounds to refine a chemical scaffold that optimally presents these pharmacophoric features for high-potency RET inhibition.

Exploration of Chemical Modifications and Their Impact on Activity

During the lead optimization phase for Lunbotinib, chemists would have systematically modified different parts of the lead compound and assessed the resulting impact on RET inhibition. This process allows for the fine-tuning of the molecule's properties.

Core Scaffold Modification: Alterations to the central heterocyclic core of the molecule would be explored to optimize its orientation and interactions within the ATP binding site.

Substitution Analysis: Different substituents would be placed at various positions on the core scaffold. For example, adding or changing groups that interact with the hydrophobic pockets or the solvent front can dramatically affect potency and selectivity. Preclinical studies for Lunbotinib (EP0031/A400) suggest it has broad activity against common RET fusions and mutations, including solvent front resistance mutations, indicating that modifications in this region were a key aspect of its design. happylungsproject.org

Improving Pharmacokinetics: Chemical modifications are also crucial for dialing in desirable drug-like properties, such as oral bioavailability, metabolic stability, and the ability to penetrate the blood-brain barrier. Lunbotinib has shown clinical activity in patients with brain metastases, suggesting its structure was successfully optimized for central nervous system penetration. happylungsproject.orgellipses.life

Detailed SAR data tables correlating specific chemical modifications of Lunbotinib analogs with their corresponding RET inhibitory activity (IC50 values) are proprietary to the developing pharmaceutical companies and are not available in the public domain.

Molecular Docking and Dynamics Simulations of Lunbotinib with RET Kinase

Computational simulations provide an atomic-level view of how a drug molecule interacts with its target protein, guiding further chemical modifications.

Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For Lunbotinib, docking simulations would have been performed using a high-resolution crystal structure of the RET kinase domain. These simulations would predict the specific binding pose of Lunbotinib, highlighting key interactions:

Hydrogen Bonds: Identification of the specific amino acid residues in the RET hinge region (like Ala807) and other areas that form hydrogen bonds with the inhibitor.

Hydrophobic Interactions: Mapping the interactions between the nonpolar regions of Lunbotinib and hydrophobic residues within the RET binding pocket.

Pi-Stacking and Cation-Pi Interactions: Analyzing favorable interactions between aromatic rings on the inhibitor and specific amino acid side chains (e.g., phenylalanine, lysine).

Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the predicted binding pose over time. MD simulations model the movement of every atom in the protein-ligand complex, providing insights into the flexibility of the interaction and confirming the stability of key binding contacts. While the specific binding mode analysis for Lunbotinib has not been publicly released, it is through these methods that its high potency and selectivity are rationalized at a molecular level.

Computational Prediction of Binding Affinity

Various computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the binding free energy of a ligand to its target protein. These calculations provide a theoretical prediction of binding affinity that can be used to rank-order potential drug candidates before they are synthesized. This in silico screening approach accelerates the drug discovery process by prioritizing compounds that are most likely to be potent inhibitors. The high potency of Lunbotinib suggests that such computational predictions guided its successful design, although specific predicted affinity values for Lunbotinib have not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lunbotinib Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

For the development of Lunbotinib, a QSAR model would have been built using a training set of synthesized analogs with known RET inhibitory activities.

Descriptor Calculation: For each analog, a set of numerical values, or "descriptors," are calculated. These can describe various physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and electronic properties, as well as 3D structural features.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to generate an equation that correlates the descriptors with the observed biological activity (e.g., pIC50).

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds that were not used to build the model.

Once a robust and predictive QSAR model is established, it can be used to predict the activity of virtual, not-yet-synthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds predicted to have the highest potency, thereby saving significant time and resources. The specific QSAR models used in the discovery and optimization of Lunbotinib remain proprietary information.

Rational Design Strategies for Enhanced Potency and Selectivity

While specific data for Lunbotinib is unavailable, the general principles of rational drug design for kinase inhibitors, a common class of targeted therapies, can be inferred. The primary goal is to design a molecule that fits snugly into the ATP-binding pocket of the target kinase, thereby inhibiting its activity. Enhancing potency and selectivity often involves:

Targeting Specific Interactions: Modifying the compound to form strong and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the target's binding site.

Exploiting Unique Features: Designing the molecule to interact with less conserved regions of the binding pocket to achieve selectivity over other closely related kinases.

Computational Modeling: Utilizing computer-aided drug design (CADD) techniques to predict how different chemical modifications will affect binding affinity and selectivity. youtube.com This can involve molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.

Without access to the primary research data for Lunbotinib, a detailed analysis of its SAR and the specific computational strategies employed remains speculative. The information that is publicly available confirms its status as a clinical-stage drug candidate, but the scientific journey of its chemical optimization is not yet part of the public record. patsnap.compatsnap.com

Mechanisms of Resistance to Lunbotinib in Preclinical Settings

Characterization of Acquired Resistance Mutations in RET

Acquired resistance to RET inhibitors can be mediated by alterations within the RET gene, including point mutations. nih.gov These mutations can affect the drug binding site or other regions of the kinase domain, reducing the inhibitor's effectiveness.

Identification of Solvent Front Resistance Mutations and Other Resistance-Conferring Variants

Mutations at specific sites within the RET kinase domain have been identified as mediators of acquired resistance to selective RET inhibitors. Notably, mutations at the solvent front residue G810 (G810R/S/C/V) have been reported to confer resistance to first-generation selective RET inhibitors such as selpercatinib (B610774) and pralsetinib (B610190). researchoutreach.orgmdpi.comresearchgate.netmdpi.com These solvent front mutations are particularly important for causing acquired resistance. researchoutreach.org Other mutations in the hinge region (e.g., Y806C/N) and the β2 strand (e.g., V738A) have also been implicated in resistance to these inhibitors. researchoutreach.orgmdpi.com

While first-generation selective RET inhibitors are effective against gatekeeper mutations like V804L/M, they are susceptible to secondary resistance from non-gatekeeper mutations, including those at the solvent front. mdpi.comresearchgate.net Lunbotinib is designed to bind to various RET fusions and mutations, including solvent front resistance mutations, suggesting it may have activity against some of these resistant variants. nih.govcancer.gov

Development and Analysis of Lunbotinib-Resistant Cell Lines and In vivo Models

Preclinical models, including drug-adapted cancer cell lines and in vivo models like patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs), are essential tools for investigating acquired drug resistance. nih.govbiorxiv.orgcrownbio.com These models can be established by exposing sensitive cell lines or tumors to increasing concentrations of a drug over time until resistance emerges. biorxiv.orgcrownbio.comfrontiersin.org

The analysis of resistant cell lines and in vivo models allows for the identification and characterization of the genetic and molecular changes that confer resistance. biorxiv.orgcrownbio.com For instance, studies using such models have identified the emergence of specific RET mutations, such as the G810R mutation, in a CCDC6-RET patient-derived xenograft model of acquired resistance to selpercatinib. nih.gov While specific details regarding the development and analysis of Lunbotinib-resistant cell lines and in vivo models were not extensively detailed in the search results, the general methodology involves challenging models with the drug and analyzing the resulting resistant populations for genetic alterations and changes in signaling pathways. biorxiv.orgcrownbio.comfrontiersin.org

Drug-adapted cancer cell lines can reflect clinically relevant acquired drug resistance mechanisms and allow for detailed functional and systems-level studies that are not feasible with clinical samples. nih.govbiorxiv.org In vivo models, particularly PDXs, closely recapitulate the features of patient tumors and are valuable for studying drug resistance in a more complex microenvironment. crownbio.com

Investigation of RET-Independent Bypass Signaling Pathways

In addition to alterations in the RET target, resistance to RET inhibitors can also occur through the activation of alternative signaling pathways, often referred to as bypass pathways. nih.govnih.gov These pathways can compensate for the inhibited RET signaling, allowing cancer cells to maintain growth and survival. nih.gov

Examples of bypass mechanisms observed with other targeted therapies include the activation of alternative receptor tyrosine kinases (RTKs) or downstream signaling nodes. nih.govnih.gov For instance, amplification of MET and KRAS has been identified as recurrent mechanisms of resistance to selective RET inhibitors like selpercatinib and pralsetinib. mdpi.com Other pathways, such as the RAS/MAPK and PI3K/AKT pathways, are frequently involved in driving tumor growth and can be reactivated through various resistance mechanisms, including the emergence of bypass signaling. researchoutreach.orgnih.govnih.govnih.gov Increased Src activation has also been reported as a mechanism of acquired resistance to different multi-kinase inhibitors by activating ERK1/2, a downstream effector of RET. mdpi.com

Preclinical studies investigating Lunbotinib resistance would likely involve examining the activation status of these and other relevant signaling pathways in Lunbotinib-resistant models to identify potential bypass mechanisms. nih.govnih.gov

Strategies to Overcome Lunbotinib Resistance in Preclinical Models

Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. Preclinical studies explore various approaches, including combining Lunbotinib with other agents and developing next-generation inhibitors. nih.govnih.govnih.gov

Combinatorial Approaches with Other Targeted Agents

Combining targeted therapies is a promising strategy to overcome or delay the emergence of resistance by simultaneously blocking multiple pathways or targeting parallel resistance mechanisms. nih.govunito.itiwmf.com Preclinical studies investigate the potential for synergistic activity when Lunbotinib is used in combination with other targeted agents.

Based on observed bypass mechanisms with other RET inhibitors, combinations targeting these alternative pathways could be explored. For example, if MET or KRAS amplification is identified as a resistance mechanism to Lunbotinib, combining Lunbotinib with a MET inhibitor or a KRAS inhibitor, respectively, could potentially restore sensitivity. mdpi.com Preclinical studies with other targeted therapies have shown that combinations can overcome resistance mediated by the activation of alternative RTKs or downstream signaling pathways. nih.govnih.govmdanderson.org

The rationale for combination therapy in preclinical models is to prevent the outgrowth of resistant clones by simultaneously inhibiting the primary target and key escape pathways. nih.gov While specific preclinical data on Lunbotinib combinations were not detailed, the general principle involves testing Lunbotinib with inhibitors of identified bypass pathways or agents that target common mechanisms of resistance. nih.goviwmf.commdpi.com

Development of Next-Generation RET Inhibitors Targeting Resistant Mutants

The emergence of specific on-target resistance mutations, such as the solvent front mutations, highlights the need for next-generation RET inhibitors designed to retain activity against these resistant variants. researchgate.netmdpi.comtmc.edu Several next-generation SRIs are in preclinical development to overcome resistance mutations, including those at the G810 solvent front. researchgate.netmdpi.comtmc.edu

These next-generation inhibitors are rationally designed to bind to and inhibit RET even in the presence of mutations that reduce the binding affinity of earlier generation inhibitors. mdpi.comresearchgate.netapspharm.com Preclinical studies evaluate the potency and selectivity of these novel agents against a panel of RET mutations, including those identified in resistant models. mdpi.comapspharm.com For example, APS03118 is described as a second-generation selective RET inhibitor with remarkable potency against various RET fusions and mutations, including gatekeeper V804 and solvent front G810 mutations, which induce resistance to first-generation inhibitors. mdpi.comapspharm.com

The development of next-generation RET inhibitors specifically targeting resistant mutants is a key strategy to address acquired resistance to compounds like Lunbotinib in the preclinical setting. researchgate.netmdpi.comtmc.edu

Table 1: Potential Preclinical Resistance Mechanisms to RET Inhibition

| Mechanism | Description | Examples (Observed with other RET TKIs) | Relevance to Lunbotinib Preclinical Studies |

| On-target RET Mutations | Alterations in the RET kinase domain affecting drug binding. | Solvent front (G810R/S/C/V), Hinge (Y806C/N), β2 strand (V738A), Gatekeeper (V804L/M) researchoutreach.orgmdpi.comresearchgate.netmdpi.com | High - Lunbotinib is designed to target some resistant mutations. nih.govcancer.gov Identification of specific Lunbotinib resistance mutations is crucial. |

| RET-Independent Bypass Pathways | Activation of alternative signaling pathways compensating for RET inhibition. | MET amplification, KRAS amplification, NRAS mutation, Src activation researchoutreach.orgmdpi.com | High - Investigation of these pathways in Lunbotinib-resistant models is needed. |

| Histological Transformation | Changes in tumor cell phenotype. | Epithelial-mesenchymal transition (EMT) frontiersin.org | Potential - Could be explored in Lunbotinib resistance models. |

Table 2: Strategies to Overcome Lunbotinib Resistance in Preclinical Models

| Strategy | Description | Preclinical Approach |

| Combinatorial Approaches with Other Targeted Agents | Combining Lunbotinib with inhibitors targeting bypass pathways or other resistance mechanisms. | Testing Lunbotinib with agents like MET inhibitors or KRAS inhibitors in resistant models. nih.goviwmf.commdpi.com |

| Development of Next-Generation RET Inhibitors | Designing novel RET inhibitors active against mutations that confer resistance to Lunbotinib. | Evaluating the potency of new RET inhibitors against Lunbotinib-resistant mutants in cell-based and enzymatic assays. mdpi.comapspharm.com |

Preclinical Pharmacokinetics and Translational Modeling of Lunbotinib

In vitro Drug Metabolism and Pharmacokinetic (DMPK) Characterization

In vitro DMPK assays are essential for predicting a compound's in vivo behavior and potential for drug-drug interactions nuvisan.comnuvisan.com. These assays provide critical data on a drug's ADME properties and its interaction potential with drug-metabolizing enzymes and transporters nuvisan.com.

Metabolic Stability and Metabolite Identification

Metabolic stability assays are fundamental in DMPK research, involving the incubation of a drug candidate with liver microsomes or hepatocytes to monitor its degradation nuvisan.com. The rate of metabolism provides insights into the compound's half-life and potential for drug-drug interactions nuvisan.com. Accurate scaling of in vitro clearance is vital for predicting drug exposure, dose, half-life, and bioavailability in humans and preclinical species nuvisan.com. These assays can utilize hepatocytes or liver microsomes from various animal species, including mouse, rat, monkey, mini pig, and dog, as well as humans nuvisan.com.

Metabolite identification is a critical aspect of understanding a drug's biotransformation. This process identifies the structural moieties liable for metabolic reactions, known as metabolic soft-spots, which can guide structural optimization for metabolic clearance admescope.comnih.gov. Understanding the metabolite profile, which can vary across species, is important for selecting suitable animal models for toxicological evaluations, identifying potentially reactive metabolites, and predicting the likelihood of drug-drug interactions admescope.compharmaron.com. Modern approaches often utilize techniques like UHPLC/high-resolution-MS to identify metabolites and their abundances admescope.com.

While specific data on Lunbotinib's metabolic stability and metabolite identification from the searches were not available, these are standard preclinical assessments performed to understand how the compound is processed by the liver and other metabolic organs.

Enzyme Induction and Inhibition Potential

Evaluating the potential for drug-drug interactions (DDIs) due to the inhibition or induction of cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes is a critical part of drug development nuvisan.comfrontiersin.orgevotec.com. CYP enzymes play major roles in the metabolism of various drugs frontiersin.org. Enzyme inhibition can occur rapidly, while enzyme induction, which involves the synthesis of new enzyme protein, typically takes longer upatras.gr.

In vitro studies are conducted to assess a compound's potential to inhibit or induce key drug-metabolizing enzymes, particularly CYP enzymes and UDP-glucuronosyltransferases (UGTs) nuvisan.comnih.gov. These studies help predict potential DDIs when Lunbotinib is co-administered with other medications frontiersin.org. Regulatory agencies provide guidance on conducting these studies and assessing the potential for DDIs using in vitro induction data and predicted human exposure evotec.com.

Although specific data regarding Lunbotinib's enzyme induction and inhibition potential were not found in the provided search results, these studies are routinely performed during preclinical development to assess potential DDI liabilities nuvisan.com.

In vivo Pharmacokinetic Profiling in Preclinical Species

In vivo PK studies in animal models are indispensable for translating laboratory findings to potential human outcomes biotechfarm.co.ilmdpi.com. These studies provide a comprehensive understanding of a drug's journey within a living organism, including its absorption, distribution, metabolism, and excretion biotechfarm.co.ilsygnaturediscovery.com. Commonly used animal models include rats, mice, and dogs, with the selection often based on their physiological similarities to humans and the specific research questions biotechfarm.co.ilresearchgate.net.

Absorption and Distribution Kinetics in Animal Models

Drug distribution profiling evaluates how a compound travels through the systemic circulation and reaches different tissues and organs mdpi.com. Quantifying drug concentrations in serum and target tissues helps determine PK parameters like bioavailability and distribution kinetics jyoungpharm.org.

While specific data on Lunbotinib's absorption and distribution kinetics in animal models were not detailed in the search results, these are standard components of preclinical PK profiling biotechfarm.co.ilsygnaturediscovery.com.

Elimination Pathways and Clearance in Animal Models

Elimination pathways describe how a drug and its metabolites are removed from the body, primarily through excretion via urine, bile, and feces iu.edu. Understanding these pathways is crucial for assessing a drug's safety profile and preventing accumulation to toxic levels iu.edu. Clearance refers to the rate at which the drug is removed from the systemic circulation sygnaturediscovery.com.

In vivo studies in animal models, such as rats, which often mirror human excretion pathways, provide valuable insights into the elimination patterns of both the parent drug and its metabolites iu.edu. Predicting drug clearance and elimination pathways early in drug development is important iu.edu.

Specific data on Lunbotinib's elimination pathways and clearance in animal models were not found in the provided search results, but these are essential aspects of preclinical PK characterization sygnaturediscovery.comiu.edu.

Tissue Distribution, Including Blood-Brain Barrier Penetration in Preclinical Models

Tissue distribution studies assess the concentration of a drug in various tissues over time jyoungpharm.org. This provides information on where the drug accumulates and at what concentrations, which is important for understanding potential on-target and off-target effects omicsonline.org. Techniques like whole-body autoradiography can be used to identify tissues that concentrate test substances fda.gov.

Penetration across the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system or brain metastases nih.govnih.gov. The BBB is a significant obstacle for many drugs, limiting their entry into the brain nih.govdrugdiscoverychemistry.com. Preclinical models, including in vitro assays and in vivo studies in species like mice, rats, and monkeys, are used to evaluate a compound's ability to cross the BBB nih.govmedtechbcn.comnmsgroup.it. Efflux transporters, such as P-glycoprotein (P-gp) and BCRP, play a significant role in restricting drug penetration into the brain drugdiscoverychemistry.commedtechbcn.com.

Lunbotinib has been described as being able to penetrate the blood-brain barrier nih.gov. This suggests that preclinical studies, likely including those in animal models, have demonstrated its ability to cross this barrier nih.govnmsgroup.it.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship Studies in Preclinical Models

Preclinical pharmacokinetic-pharmacodynamic (PK/PD) analysis is crucial in drug discovery and development to understand the relationship between drug exposure levels and the resulting biological effects catapult.org.ukfrontiersin.orginnoserlaboratories.com. These studies help in predicting the time course of drug effects, understanding target modulation, and informing optimal dosing schedules to achieve efficacy while minimizing toxicity catapult.org.uk. PK analysis quantifies drug exposure in plasma and target tissues, while PD analysis assesses the drug's action at the site of effect, including target modulation and downstream biological responses catapult.org.ukinnoserlaboratories.com.

Well-designed preclinical PK/PD studies involve evaluating a range of doses and time points to characterize the exposure-response relationship catapult.org.ukfrontiersin.org. Integrating in vitro pharmacological data with in vivo pharmacokinetic data is a key step in designing these studies frontiersin.org. PK/PD modeling can help translate in vitro potency to the in vivo setting and improve the translation of findings from preclinical species to clinical settings frontiersin.org. Studies on other compounds have utilized preclinical PK/PD modeling in xenograft mouse models to define exposure-response relationships and predict effective doses nih.govhanmipharm.com.

Future Directions and Emerging Research Avenues for Lunbotinib

Exploration of Lunbotinib in Novel Preclinical Disease Contexts Beyond Primary Indications

Given Lunbotinib's mechanism as a RET inhibitor, preclinical studies are likely to investigate its activity in a broader spectrum of cancers and potentially other diseases where RET alterations or signaling play a significant role. While the primary indications focus on solid neoplasms, particularly those with RET mutations or fusions, future preclinical research may explore its potential in other cancer types or even non-oncological conditions driven by aberrant RET signaling. The available search results primarily highlight its development for malignant solid neoplasms with RET alterations guidetopharmacology.orgpatsnap.com. Therefore, specific novel preclinical disease contexts beyond these primary indications are not detailed in the provided information. However, the nature of preclinical research often involves broad screening and investigation into related pathways, suggesting that exploration in other areas is a logical next step.

Development of Advanced Preclinical Models for Lunbotinib Evaluation

The development and utilization of advanced preclinical models are essential for accurately evaluating the efficacy and mechanisms of action of novel therapies like Lunbotinib. Traditional cell line models may not fully recapitulate the complexity of human tumors and their microenvironment. Future preclinical research with Lunbotinib is likely to involve more sophisticated models, such as patient-derived xenografts (PDXs), organoids, or genetically engineered mouse models that better mimic the human disease context, particularly those with specific RET alterations. These models can provide more relevant data on tumor response, potential resistance mechanisms, and the interaction of Lunbotinib with the tumor microenvironment. While the search results mention preclinical research stages patsnap.compatsnap.com, specific details about the advanced models being used for Lunbotinib were not found. However, the use of patient-derived xenograft mouse models is a common practice in preclinical evaluation of tyrosine kinase inhibitors nih.gov.

Integration of Multi-Omics Data in Lunbotinib Response and Resistance Studies

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the molecular mechanisms underlying drug response and resistance. For Lunbotinib, future preclinical research will likely involve applying multi-omics approaches to characterize sensitive and resistant preclinical models. By analyzing large-scale molecular datasets, researchers can identify novel pathways or molecular signatures associated with response or resistance to RET inhibition. This could lead to the identification of new biomarkers, therapeutic targets for combination therapies, or strategies to overcome resistance. The search results highlight the growing importance and superior predictive ability of multi-omics models in understanding treatment response and predicting prognosis in other cancer types nih.govnih.gov, indicating this is a relevant and emerging area of research applicable to preclinical drug evaluation.

Q & A

Q. What experimental models are most appropriate for investigating Lunbotinib’s mechanism of action in vitro?

- Methodological Answer : Begin with cell-based assays using kinase-deficient or wild-type cell lines to isolate Lunbotinib’s target specificity. Include positive/negative controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell passages to account for variability. Use dose-escalation studies (0.1–10 µM) to establish IC₅₀ values, complemented by Western blotting or ELISA to quantify downstream signaling proteins (e.g., phosphorylated targets). Validate findings with siRNA knockdown of suspected targets .

Q. How should researchers design preclinical studies to establish Lunbotinib’s dose-response relationship?

- Methodological Answer : Employ a multi-arm study design in murine models, varying doses (e.g., 10–100 mg/kg) and administration routes (oral vs. intravenous). Monitor plasma concentrations via LC-MS/MS to correlate pharmacokinetic (PK) profiles with efficacy endpoints (e.g., tumor volume reduction). Use nonlinear regression models to fit dose-response curves, and apply the Hill equation to estimate EC₅₀. Include a control arm with a standard comparator (e.g., imatinib) to contextualize potency .

Q. What statistical methods are recommended for analyzing contradictory efficacy data in Lunbotinib trials?

Q. How can researchers integrate PK/PD modeling into early-phase clinical trials for Lunbotinib?

- Methodological Answer : Develop a compartmental PK model using non-linear mixed-effects software (e.g., NONMEM) to estimate clearance, volume of distribution, and half-life. Link PK parameters to pharmacodynamic (PD) biomarkers (e.g., target occupancy via PET imaging) using an Emax model. Validate the model with Bayesian forecasting in a Phase Ib cohort to optimize dosing schedules for Phase II .

Q. What strategies are effective for identifying resistance mechanisms to Lunbotinib in oncology studies?

- Methodological Answer : Perform whole-exome sequencing of pre- and post-treatment tumor biopsies to detect acquired mutations. Validate candidate resistance genes (e.g., EGFR T790M-like variants) using CRISPR-Cas9 knock-in models. Complement with functional assays, such as ATP-competitive binding assays, to confirm reduced drug-target affinity. Cross-reference findings with databases like COSMIC to prioritize clinically relevant mutations .

Q. How should conflicting data on Lunbotinib’s off-target effects be resolved?

- Methodological Answer : Conduct a systematic review of off-target profiling studies (e.g., kinase selectivity screens) and apply the “three pillars” framework:

- Pillar 1: Replicate assays in independent labs using standardized protocols.

- Pillar 2: Validate findings in vivo using conditional knockout models.

- Pillar 3: Correlate off-target activity with clinical adverse events (e.g., cardiotoxicity) in retrospective cohorts .

Methodological Considerations for Data Interpretation

Q. What bioinformatic tools are recommended for analyzing transcriptomic data from Lunbotinib-treated samples?

- Methodological Answer : Use DESeq2 or edgeR for differential gene expression analysis, adjusting for batch effects with ComBat. Perform pathway enrichment via GSEA or DAVID, focusing on kinase signaling pathways (e.g., MAPK, PI3K-AKT). Cross-validate with proteomic data (e.g., mass spectrometry) to confirm transcriptional changes at the protein level .

Q. How can researchers ensure reproducibility in Lunbotinib studies?

- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.